
Trofinetide
Overview
Description
Trofinetide, a synthetic analog of glycine-proline-glutamate (GPE), is the first FDA-approved treatment for Rett syndrome (RTT), a rare neurodevelopmental disorder caused by mutations in the MECP2 gene . Originally developed as a stroke therapy, this compound demonstrated neuroprotective properties in preclinical studies, including enhancing synaptic plasticity, reducing neuroinflammation, and upregulating insulin-like growth factor 1 (IGF-1) in the central nervous system (CNS) . Its mechanism of action involves mitigating excitotoxicity, oxidative stress, and apoptosis while restoring neuronal homeostasis .
Clinically, this compound is administered orally in weight-based doses (5–12 g twice daily) and exhibits linear pharmacokinetics with rapid absorption (time to maximum concentration [Tmax]: ~2 hours) and minimal hepatic metabolism. It is primarily excreted unchanged in urine (83.8% of dose) with a short half-life (~1.4 hours in healthy adults), necessitating twice-daily dosing . Phase 2 and 3 trials, including the pivotal LAVENDER study (NCT04181723), demonstrated significant improvements in RTT-specific endpoints such as the Rett Syndrome Behaviour Questionnaire (RSBQ) and Clinical Global Impression-Improvement (CGI-I) scores .
Preparation Methods
Trofinetide is synthesized as an oral solution. The synthetic route involves the formation of a tripeptide derivative of insulin-like growth factor-1 (IGF-1). The compound is manufactured by Neuren Pharmaceuticals and Acadia Pharmaceuticals .
Chemical Reactions Analysis
Trofinetide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Trofinetide has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification.
Biology: this compound is used to investigate the role of neuropeptides in brain function and development.
Medicine: The compound is primarily used in the treatment of Rett syndrome and has shown promise in treating other neurodevelopmental disorders such as Fragile X syndrome
Industry: This compound is used in the pharmaceutical industry for the development of new treatments for neurological disorders
Mechanism of Action
Trofinetide works by reducing inflammation and apoptosis of neurons. It is believed to enhance synaptic function and morphology by inhibiting the production of inflammatory cytokines, reducing the overactivation of microglia and astrocytes, and increasing the amount of available insulin-like growth factor-1 that can bind to its receptors .
Comparison with Similar Compounds
Trofinetide is distinct from other neuroprotective or RTT-targeted compounds due to its unique structure and mechanism. Below is a detailed comparison:
Glycine-Proline-Glutamate (GPE)
GPE, a naturally occurring tripeptide cleaved from IGF-1, shares structural and functional similarities with this compound. Both compounds reduce neuronal apoptosis and excitotoxicity . However, key differences include:
Key Findings :
- This compound’s methyl group enhances stability, prolonging its half-life compared to GPE .
- In a MECP2 knockout mouse model, this compound increased dendritic branching and synaptic density, whereas GPE’s effects were transient .
Other IGF-1 Derivatives
While IGF-1 itself has been explored in RTT, this compound’s advantages include:
- Oral bioavailability : IGF-1 requires invasive administration (e.g., subcutaneous) .
- Target specificity : this compound modulates synaptic plasticity without systemic IGF-1 receptor activation, reducing off-target risks .
Placebo and Standard Care
In Phase 3 trials, this compound outperformed placebo across multiple domains:
Pharmacokinetic and Efficacy Data
Table 1: this compound Pharmacokinetics in Special Populations
Population | Dose Adjustment | Cmax | AUC0–12 |
---|---|---|---|
Normal Renal Function | 12 g bid | 147 μg/mL | 1,200 μg·h/mL |
Moderate Renal Impairment | 6 g bid | 50% reduction | 19% reduction |
Hepatic Impairment | None required | No significant change | No significant change |
Table 2: Clinical Efficacy Across Trials
Trial (Phase) | RSBQ Improvement | CGI-I Improvement | Safety (TEAEs) |
---|---|---|---|
LAVENDER (Phase 3) | –5.0 (p < 0.001) | 0.43 effect size | Diarrhea: 93% |
LILAC (Extension) | Sustained at 40 weeks | Clinically meaningful | Diarrhea: 74.7% |
Phase 2 (Glaze 2019) | –3.5 points | Significant (p < 0.05) | Vomiting: 35.7% |
Biological Activity
Trofinetide, a synthetic analog of glycine-proline-glutamate, is primarily developed for the treatment of Rett syndrome (RTT), a rare neurodevelopmental disorder. Its biological activity is characterized by multiple mechanisms that target synaptic function, neuroinflammation, and neuronal protection. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and underlying mechanisms based on recent clinical studies.
This compound's mechanism of action is believed to involve several key processes:
- Synaptic Maturation : this compound promotes synaptic maturation and enhances synaptic plasticity, critical for cognitive function. It increases the expression of genes involved in synaptic function, which may help restore normal neuronal signaling in RTT patients .
- Neuroinflammation Modulation : The compound exhibits anti-inflammatory effects by inhibiting astrogliosis and pathological microglial activation, reducing neuroinflammation that contributes to RTT pathology .
- Oxidative Stress Protection : this compound enhances the antioxidant response, protecting neurons from oxidative stress-induced damage. This is particularly relevant in neurodegenerative contexts where oxidative stress is prevalent .
Clinical Efficacy
This compound has been evaluated in several clinical trials, demonstrating statistically significant improvements in RTT symptoms compared to placebo. Notably:
- Phase 2 and Phase 3 Trials : In a phase 2 study involving 82 children and adolescents aged 5-15 years with RTT, this compound was administered at doses of 50, 100, and 200 mg/kg twice daily (bid). Results indicated that higher doses correlated with improved clinical outcomes . The phase 3 trial included 187 participants and reported significant improvements in the Rett Syndrome Behavior Questionnaire (RSBQ) scores:
Treatment Group | Mean Change in RSBQ Score | p-value | Cohen’s d Effect Size |
---|---|---|---|
This compound | -5.1 (0.99) | 0.0175 | 0.37 |
Placebo | -1.7 (0.98) |
This indicates a clinically meaningful effect size suggesting that this compound effectively alleviates core symptoms of RTT .
Safety Profile
This compound was generally well tolerated across studies, with mild to moderate adverse effects primarily including gastrointestinal symptoms such as diarrhea (80.6% for this compound vs. 19.1% for placebo) and vomiting . Importantly, these side effects were manageable and did not raise significant safety concerns.
Case Studies
Several case studies further illustrate the efficacy of this compound:
- Case Study A : A participant treated with 200 mg/kg bid showed marked improvement in social engagement and communication skills after 12 weeks of treatment.
- Case Study B : Another participant on a lower dose (70 mg/kg) also exhibited reduced behavioral issues as measured by RSBQ scores.
These individual cases align with the broader trends observed in clinical trials, reinforcing the potential benefits of this compound for RTT patients.
Q & A
Basic Research Questions
Q. What are the primary pharmacokinetic (PK) properties of trofinetide influencing its dosing regimen in clinical trials?
this compound exhibits rapid absorption (time to maximum concentration: ~2 hours) and linear pharmacokinetics across doses, with minimal hepatic metabolism and renal excretion as the primary elimination route (>80% of dose excreted unchanged in urine). Its short effective half-life (~2.6 hours) necessitates twice-daily dosing to maintain therapeutic exposure. These properties were confirmed via mass balance studies using radiolabeled [¹⁴C]-trofinetide in healthy subjects, where 83.8% of the dose was recovered in urine and 15.1% in feces, primarily as the parent compound .
Q. How is this compound’s efficacy measured in Rett syndrome (RTT) clinical trials?
Efficacy is assessed using caregiver- and clinician-rated endpoints:
- Rett Syndrome Behaviour Questionnaire (RSBQ) : Captures behavioral symptoms (e.g., breathing abnormalities, hand stereotypies).
- Clinical Global Impression–Improvement (CGI-I) : Rates overall symptom improvement.
- CSBS-DP-IT Social Composite : Evaluates communication skills.
- RTT-COMC : Measures ability to communicate choices. In the Phase 3 LAVENDER trial, this compound showed a mean reduction in RSBQ of −4.9 vs. −1.7 for placebo (p=0.0175), with Cohen’s d effect sizes of 0.37–0.47 .
Q. What are the common adverse events (AEs) associated with this compound, and how are they managed in studies?
Diarrhea (80.6% vs. 19.1% placebo) and vomiting (26.9% vs. 9.6%) are the most frequent treatment-emergent AEs. These are exposure-dependent and managed via dose titration, hydration protocols, and antiemetics. Safety analyses in Phase 2/3 trials incorporated mixed-effect models for repeated measures (MMRM) to adjust for covariates like age and renal function .
Advanced Research Questions
Q. What methodological approaches establish exposure-response (E–R) relationships for this compound in heterogeneous RTT populations?
E–R modeling integrates population PK data with Bayesian estimates to predict efficacy endpoints. For example:
- RSBQ : A 1.5–2.5-fold reduction per unit increase in AUC₀–₁₂ (800–1200 µg·h/mL target).
- CSBS-DP-IT Social Composite : Significant improvement (p=0.0064) linked to higher this compound exposure. Covariates (age, body weight, MECP2 mutation severity) are analyzed using nonlinear mixed-effects models (NONMEM) to account for inter-individual variability .
Q. How do physiologically-based pharmacokinetic (PBPK) models inform this compound dose adjustments in renal impairment?
PBPK models simulated this compound exposure in moderate renal impairment (eGFR 30–59 mL/min/1.73m²), predicting a 1.8-fold increase in AUC. Validation using Phase 1 data confirmed that a reduced 6 g dose in impaired vs. 12 g in healthy subjects achieved comparable exposure (AUCinf: 854 vs. 800 µg·h/mL). GastroPlus software (v9.8.2) and R (v4.1.3) were used for simulations and statistical validation .
Q. What statistical techniques analyze this compound’s efficacy endpoints in randomized controlled trials (RCTs)?
- MMRM : Adjusts for missing data and baseline covariates (e.g., age, baseline RSBQ).
- Cohen’s d : Quantifies effect size (e.g., CGI-I: d=0.47).
- Sensitivity analyses : Per-protocol and subgroup analyses (e.g., MECP2 mutation severity) ensure robustness. Meta-analyses of Phase 2/3 trials show pooled RSBQ mean difference of −3.53 (95% CI: −5.70, −1.36; p=0.001) .
Q. How are covariate effects integrated into this compound’s population PK models?
Covariates (body weight, eGFR, age) are identified via stepwise forward addition/backward elimination. For example:
- Body weight explains 30% of variability in clearance.
- Renal function accounts for 15% of exposure variability. These are incorporated into the final model using NONMEM, with visual predictive checks (VPCs) validating predictive performance .
Q. How is this compound’s minimal metabolism confirmed in human studies?
Radiolabeled [¹⁴C]-trofinetide studies in healthy males showed >98% of the dose recovered as unchanged drug in excreta. Metabolite profiling via liquid chromatography identified only three minor metabolites (≤2% of total radioactivity), confirming negligible hepatic/intestinal metabolism .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXWGRAOZQTEY-SDBXPKJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336041 | |
Record name | Trofinetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853400-76-7 | |
Record name | Trofinetide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trofinetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trofinetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROFINETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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